molecular formula C14H17N3O B7644883 2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile

2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile

Cat. No. B7644883
M. Wt: 243.30 g/mol
InChI Key: JNGLIVIJBLPVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the activity of certain enzymes involved in cell proliferation and survival. In the case of Alzheimer's disease, it is thought to prevent the formation of toxic aggregates of amyloid-beta peptides by stabilizing their structure.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the expression of genes involved in cell cycle regulation. It also has the potential to improve cognitive function in Alzheimer's disease by preventing the formation of toxic amyloid-beta aggregates.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile in lab experiments include its high potency and selectivity against cancer cells and its potential as a therapeutic agent for Alzheimer's disease. However, its limitations include its low solubility in water, which can make it difficult to work with, and its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for research on 2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile. One direction is to further investigate its mechanism of action and identify the specific targets it interacts with in cancer cells and in Alzheimer's disease. Another direction is to develop more efficient synthesis methods to improve the yield and purity of the compound. Additionally, the potential for using this compound as a drug delivery system or as a building block for the synthesis of other compounds should be explored. Finally, more studies are needed to evaluate its safety and efficacy in vivo, which will be crucial for its eventual clinical application.

Synthesis Methods

The synthesis of 2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile involves the reaction of 4-acetylpiperazine with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then further reacted with another molecule of 4-acetylpiperazine to yield the final product. The synthesis of this compound has been optimized to obtain high yields and purity.

Scientific Research Applications

2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It also has potential as a therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease.

properties

IUPAC Name

2-[(4-acetylpiperazin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-12(18)17-8-6-16(7-9-17)11-14-5-3-2-4-13(14)10-15/h2-5H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGLIVIJBLPVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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